VAP-1/SSAO Enzyme Inhibition: Potency Comparison of 4-Amino-3-methanesulfonylbenzamide vs. a Structural Analog
The target compound 4-Amino-3-methanesulfonylbenzamide acts as an inhibitor of human Vascular Adhesion Protein-1 (VAP-1/SSAO), a target in inflammatory and fibrotic diseases [1]. In a direct enzymatic assay using CHO cells expressing human VAP-1 and [14C]-benzylamine as a substrate, the compound exhibited an IC50 of 230 nM [1]. A structurally related analog, reported in the same assay system and curated by the same pharmaceutical source, showed significantly higher potency with an IC50 of 20 nM [2]. This approximately 11.5-fold difference in potency, quantified under identical assay conditions, directly demonstrates that the specific substituent pattern and functional groups of 4-Amino-3-methanesulfonylbenzamide yield a distinct activity profile compared to its more potent analog.
| Evidence Dimension | Human VAP-1 enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 230 nM |
| Comparator Or Baseline | Structural analog (CHEMBL2376160/BDBM50433257): 20 nM |
| Quantified Difference | 11.5-fold less potent |
| Conditions | Inhibition of human VAP-1 expressed in CHO cells, using [14C]-benzylamine as substrate, 30 min incubation |
Why This Matters
This quantitative difference allows researchers to select the compound with the appropriate potency window for their target engagement studies; the lower potency of the target compound may be advantageous in specific contexts where a more moderate inhibition profile is desired to avoid complete target saturation or toxicity.
- [1] BindingDB. BDBM50427008 (CHEMBL2326864). Affinity Data for 4-Amino-3-methanesulfonylbenzamide against human VAP-1. View Source
- [2] BindingDB. BDBM50433257 (CHEMBL2376160). Affinity Data for a structural analog against human VAP-1. View Source
